

Application Notes: Reaction Mechanisms of 2-Amino-6-bromophenol with Electrophiles

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Compound of Interest

Compound Name: 2-Amino-6-bromophenol

Cat. No.: B1283759

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Amino-6-bromophenol** is a valuable synthetic intermediate used in the development of dyes, pharmaceuticals, and agrochemicals.^[1] Its chemical reactivity is governed by the interplay of three distinct functional groups on the benzene ring: a strongly activating, ortho-, para-directing amino (-NH₂) group; a strongly activating, ortho-, para-directing hydroxyl (-OH) group; and a deactivating, ortho-, para-directing bromo (-Br) group. The combined electron-donating effects of the amino and hydroxyl groups render the aromatic ring highly nucleophilic and susceptible to electrophilic attack.^{[2][3]} This document outlines the theoretical reaction mechanisms, presents protocols for key transformations, and summarizes quantitative data from related compounds to guide researchers in utilizing **2-Amino-6-bromophenol** in organic synthesis.

Predicted Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the substituents on **2-Amino-6-bromophenol** are crucial for predicting the outcome of electrophilic aromatic substitution (EAS) reactions.

- -OH Group: Directs electrophiles to the ortho (C6) and para (C4) positions.
- -NH₂ Group: Directs electrophiles to the ortho (C2) and para (C4) positions.
- -Br Group: Directs electrophiles to the ortho (C2) and para (C6) positions, but deactivates the ring.

Considering the positions are already substituted at C1 (OH), C2 (NH₂), and C6 (Br), the primary sites for electrophilic attack are C4, followed by C3 and C5. The powerful activating and synergistic ortho, para-directing influence of the -OH and -NH₂ groups strongly favors substitution at the C4 position, which is para to the hydroxyl group and meta to the amino group. Steric hindrance from the bulky bromine atom at C6 may further disfavor substitution at the C5 position.

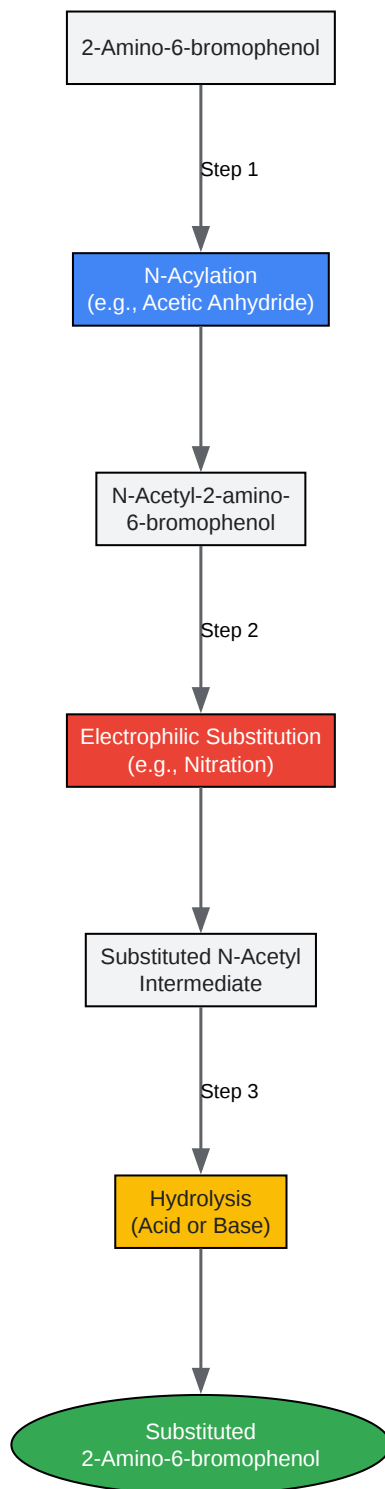
Caption: Predicted regioselectivity for electrophilic attack on **2-Amino-6-bromophenol**.

Acylation Reactions

Acylation introduces an acyl group into a molecule.^[4] For aminophenols, this reaction can occur at either the amino (N-acylation) or the hydroxyl (O-acylation) group. Selective N-acylation is often performed to protect the more nucleophilic amino group, thereby moderating its activating effect and allowing for controlled electrophilic substitution on the aromatic ring.^[2]

Logical Workflow for Controlled Electrophilic Substitution

A common strategy involves protecting the amine via acylation, performing the desired ring substitution, and then deprotecting the amine to restore the original functionality.



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